

Azido-PEG9-Alcohol: A Technical Guide for Advanced Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Azido-PEG9-Alcohol

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Abstract

Azido-PEG9-Alcohol is a high-purity, heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, core applications, and detailed experimental protocols for its use. It serves as a comprehensive resource for researchers employing "click chemistry" and other bioconjugation techniques to create complex molecular architectures.

Introduction

Azido-PEG9-Alcohol is a versatile chemical tool characterized by three key components: a terminal azide ($-N_3$) group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol ($-OH$) group. This unique structure allows for orthogonal, sequential, or convergent chemical modifications. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[1][2]} The PEG9 spacer is a hydrophilic chain that enhances the aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugate.^{[3][4]} The terminal alcohol provides an additional site for further chemical derivatization.

These properties make **Azido-PEG9-Alcohol** an ideal linker for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), surface functionalization of nanoparticles, and the creation of PROTACs.[1][3][4] PROTACs, in particular, are a revolutionary class of small molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][5] The linker is a critical component of a PROTAC, connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase, and its composition and length are crucial for the efficacy of the resulting degrader.[1][5]

Physicochemical Properties

The quantitative properties of **Azido-PEG9-Alcohol** are summarized below. Data is aggregated from various chemical suppliers.[1][6][7][8]

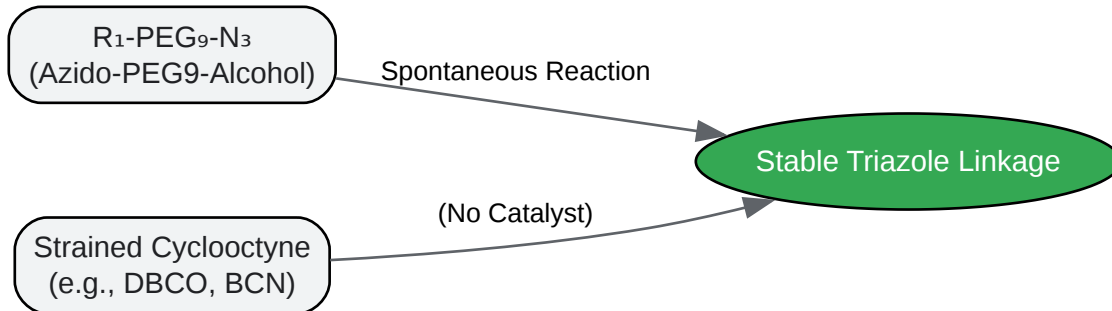
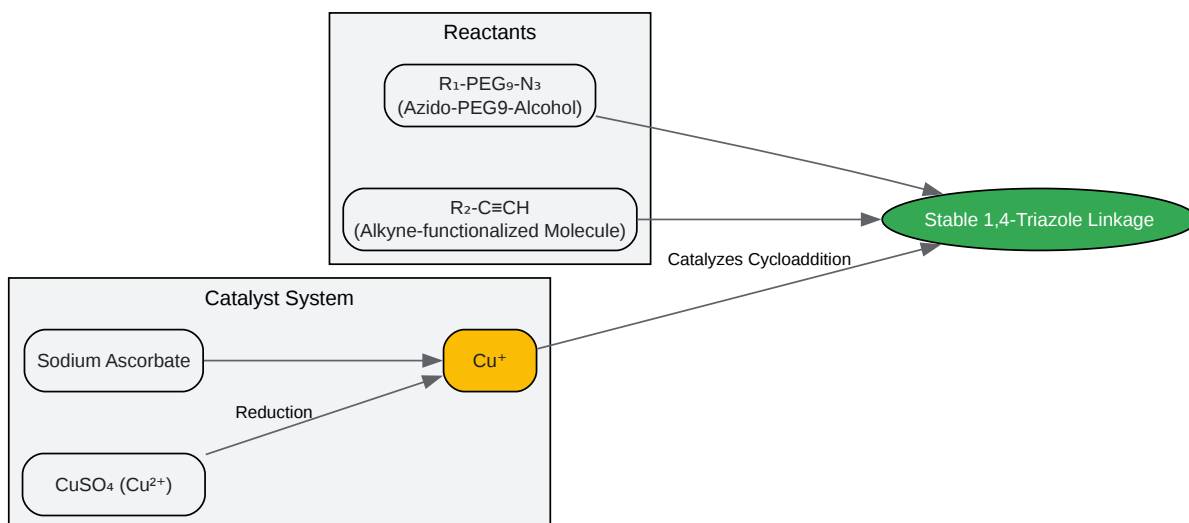
Property	Value	Citations
Chemical Name	26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol	[8]
Synonyms	N3-PEG9-OH, Azido-PEG-9-alcohol	[8]
CAS Number	1984776-37-5	[1][8]
Molecular Formula	C ₁₈ H ₃₇ N ₃ O ₉	[1][6]
Molecular Weight	439.50 g/mol	[1][6]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥95% - 99.95%	[1][3][7]
Solubility	Soluble in Water, DMSO, DMF, DCM	[7][8]
Storage (Pure Form)	-20°C for up to 3 years	[1][5]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[1]

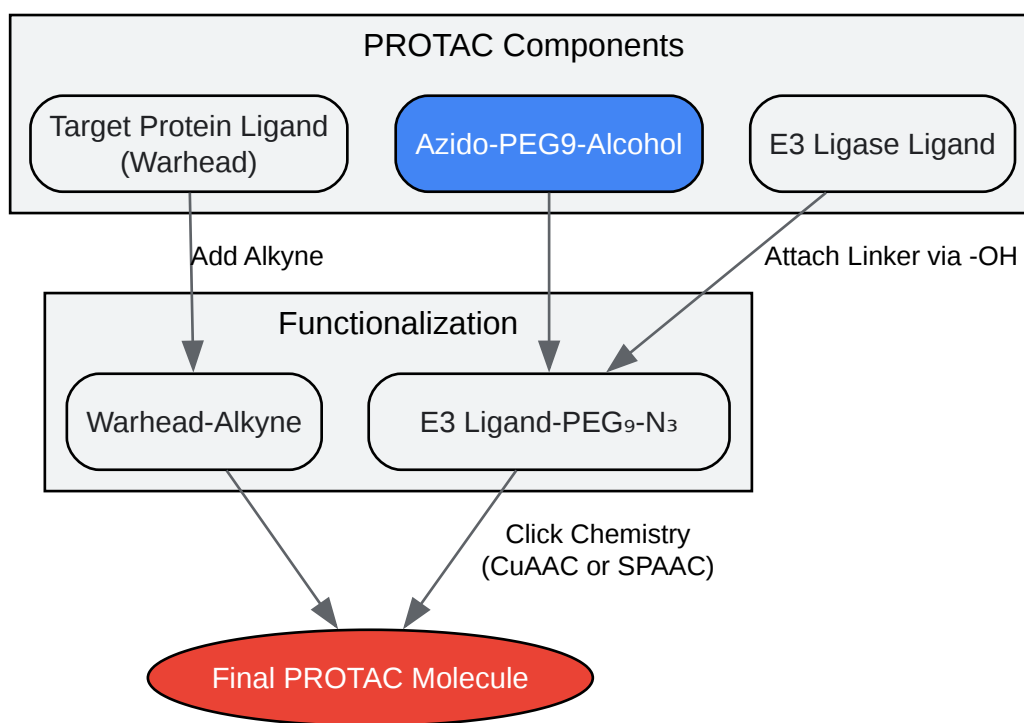
Core Applications and Reaction Mechanisms

The primary utility of **Azido-PEG9-Alcohol** stems from the reactivity of its terminal azide group in "click chemistry" reactions. These reactions are highly efficient, selective, and biocompatible.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.^[9] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).^[10] The inclusion of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can enhance reaction efficiency and protect sensitive biomolecules.^{[6][10]}





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